5-Methyl-N-(phenylcarbamoyl)-D-tryptophan
Description
5-Methyl-N-(phenylcarbamoyl)-D-tryptophan is a synthetic tryptophan derivative characterized by two key structural modifications:
- 5-Methyl substitution on the indole ring.
- Phenylcarbamoyl group attached to the amino group of tryptophan.
- D-configuration, distinguishing it from the naturally occurring L-tryptophan.
Properties
CAS No. |
827612-60-2 |
|---|---|
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(2R)-3-(5-methyl-1H-indol-3-yl)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C19H19N3O3/c1-12-7-8-16-15(9-12)13(11-20-16)10-17(18(23)24)22-19(25)21-14-5-3-2-4-6-14/h2-9,11,17,20H,10H2,1H3,(H,23,24)(H2,21,22,25)/t17-/m1/s1 |
InChI Key |
RDVSDDSQBQVDLF-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)NC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid typically involves a multi-step process. One common method starts with the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole derivative is then subjected to N-alkylation to introduce the methyl group at the 5-position .
Subsequently, the indole derivative undergoes a reaction with an isocyanate to form the phenylurea moiety. Finally, the propanoic acid side chain is introduced through a series of reactions involving the appropriate reagents and conditions .
Industrial Production Methods
Industrial production of ®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The phenylurea moiety can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Scientific Research Applications
®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and phenylurea moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The propanoic acid side chain may also contribute to the compound’s overall bioactivity by enhancing its solubility and facilitating its transport within biological systems .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogs
Key Observations:
- Phenylcarbamoyl vs. Sulfonamide/Sulfonyl Groups : SABA1 shares a phenylcarbamoyl moiety but incorporates a sulfonamidobenzamide core, contributing to its antimicrobial activity (MIC: 0.45–0.9 mM against E. coli) . The target compound’s tryptophan backbone may favor neurological interactions over antimicrobial effects.
- Indole Ring Substitutions : 5-Methyl substitution (as in the target compound) contrasts with 5-methoxy or 5-hydroxy groups in psychoactive tryptamines (e.g., psilocybin, bufotenin) . Methyl groups may reduce polarity, altering receptor binding kinetics.
Key Findings:
- Antimicrobial Potential: While SABA1’s phenylcarbamoyl group contributes to its antibacterial activity , the target compound’s tryptophan core lacks the sulfonamide moiety critical for efflux pump inhibition.
- Neurological Activity : The D-configuration may reduce enzymatic degradation compared to L-tryptophan derivatives, enhancing bioavailability. The 5-methyl group could sterically hinder interactions with serotonin receptors compared to 5-methoxy analogs .
Physicochemical Properties
Table 3: Physicochemical Comparisons
| Compound | LogP (Predicted) | Solubility (Water) | Metabolic Stability |
|---|---|---|---|
| This compound | ~2.8 (High) | Low | High (D-configuration resists proteases) |
| SABA1 | ~3.5 | Very low | Moderate (ester hydrolysis) |
| N-Acetyltryptophan | ~0.5 | High | Low (acetyl group cleavage) |
Key Insights:
- Lipophilicity : The phenylcarbamoyl group increases LogP compared to N-acetyltryptophan, favoring membrane permeability but reducing aqueous solubility.
- Metabolic Stability : The D-configuration and phenylcarbamoyl group may confer resistance to proteases and esterases, unlike SABA1’s ethyl ester .
Biological Activity
5-Methyl-N-(phenylcarbamoyl)-D-tryptophan (5-MPDT) is a derivative of the amino acid tryptophan, which plays a crucial role in protein synthesis and serves as a precursor for several biologically active compounds, including serotonin and melatonin. The structural modifications in 5-MPDT, specifically the methylation at the fifth position of the indole ring and the addition of a phenylcarbamoyl group, enhance its biological activity and solubility compared to its parent compound.
Structural Characteristics
The chemical structure of 5-MPDT can be represented as follows:
This compound's unique features contribute to its interaction with various biological targets, leading to diverse pharmacological effects.
Mechanisms of Biological Activity
The biological activity of 5-MPDT is primarily linked to its structural similarities with tryptophan and its derivatives. It exhibits potential neuroprotective effects due to its ability to interact with neurotransmitter systems. Key mechanisms include:
- Binding Affinity : 5-MPDT shows significant binding affinity for various receptors and enzymes, potentially influencing neurotransmitter release and activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in metabolic pathways, suggesting that 5-MPDT may also exhibit enzyme inhibitory properties.
Comparative Analysis with Related Compounds
The following table summarizes 5-MPDT's key features in comparison to structurally similar compounds:
| Compound | Key Features | Unique Aspects |
|---|---|---|
| This compound | Methylated D-tryptophan with phenylcarbamoyl group | Potential neuroprotective effects |
| N-(phenylcarbamoyl)-L-tryptophan | L-isomer variant | Different stereochemistry may affect activity |
| 5-Hydroxytryptophan | Precursor to serotonin | Direct involvement in mood regulation |
| Tryptamine | Simple indole derivative | Lacks carbamoyl modification |
Neuroprotective Effects
Recent studies have indicated that derivatives like 5-MPDT may exhibit neuroprotective properties. For instance, research into related compounds has demonstrated their ability to reduce oxidative stress in neuronal cells, which could be extrapolated to suggest similar effects for 5-MPDT.
Antimicrobial Properties
Preliminary investigations into the biological activities of compounds related to 5-MPDT have shown potential antimicrobial effects. For example, certain derivatives have been effective against pathogens like Escherichia coli and Pseudomonas aeruginosa, indicating that 5-MPDT could also possess similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
